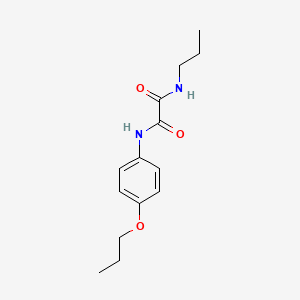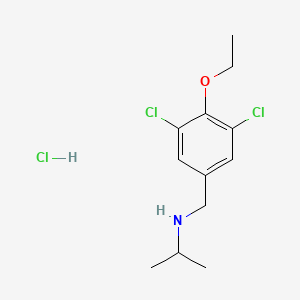
N-(4-propoxyphenyl)-N'-propylethanediamide
Descripción general
Descripción
N-(4-propoxyphenyl)-N'-propylethanediamide, commonly known as PEA, is a naturally occurring fatty acid amide that has gained significant attention in recent years due to its potential therapeutic applications. PEA is a lipid mediator that plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune response.
Aplicaciones Científicas De Investigación
PEA has been extensively studied for its potential therapeutic applications in various fields, including pain management, inflammation, and neurological disorders. PEA has been shown to have analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and visceral pain. PEA has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, PEA has been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
PEA exerts its effects through various mechanisms, including activation of peroxisome proliferator-activated receptor alpha (PPAR-α), inhibition of the transient receptor potential vanilloid 1 (TRPV1) channel, and modulation of the endocannabinoid system. PPAR-α activation by PEA leads to the upregulation of various genes involved in lipid metabolism, inflammation, and oxidative stress. Inhibition of TRPV1 channels by PEA leads to the reduction of pain and inflammation. Modulation of the endocannabinoid system by PEA leads to the activation of cannabinoid receptors, which play a crucial role in pain and inflammation modulation.
Biochemical and Physiological Effects:
PEA has been shown to have various biochemical and physiological effects, including reduction of pain and inflammation, modulation of the immune response, and neuroprotection. PEA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). PEA has also been shown to modulate the immune response by reducing the activation of microglia and astrocytes, which play a crucial role in neuroinflammation. In addition, PEA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PEA has several advantages for lab experiments, including its low toxicity, high solubility in water and organic solvents, and ease of synthesis. PEA can be easily administered to animals through various routes, including oral, intraperitoneal, and subcutaneous injection. However, PEA has some limitations for lab experiments, including its short half-life and rapid metabolism, which may limit its effectiveness in vivo.
Direcciones Futuras
For PEA research include the development of novel formulations and delivery methods to improve its bioavailability and efficacy. In addition, further studies are needed to determine the optimal dosage and treatment duration for PEA in various disease models. Finally, clinical trials are needed to determine the safety and efficacy of PEA in humans.
Propiedades
IUPAC Name |
N'-(4-propoxyphenyl)-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-9-15-13(17)14(18)16-11-5-7-12(8-6-11)19-10-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUJEGXNMRAVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC=C(C=C1)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-isobutyl-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4839048.png)
![{2-[(3,6-dimethyl-4-phenyl-2-quinolinyl)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B4839054.png)
![N-benzyl-2-(2-methoxy-4-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B4839061.png)

![3-{[(4-acetylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4839067.png)
![[4-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4839072.png)
![5-bromo-1-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4839076.png)
![N-[1-(2,5-dimethylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4839084.png)

![4-(2,3-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4839117.png)

![N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4839135.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4839148.png)